molecular formula C3H12Cl2N4O B1525069 1-Amino-3-(2-aminoethyl)urea dihydrochloride CAS No. 1311318-28-1

1-Amino-3-(2-aminoethyl)urea dihydrochloride

Cat. No. B1525069
M. Wt: 191.06 g/mol
InChI Key: GYPFSIGQEDRREW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Amino-3-(2-aminoethyl)urea dihydrochloride” is a chemical compound with the molecular formula C3H12Cl2N4O . It has a molecular weight of 191.06 g/mol . This compound is used for research purposes .

Scientific Research Applications

Complexation-Induced Unfolding of Heterocyclic Ureas

Heterocyclic ureas exhibit concentration-dependent unfolding to form multiply hydrogen-bonded complexes. This behavior mimics the helix-to-sheet transition shown by peptides, with implications for self-assembly and the design of foldamers equilibrating with sheetlike structures (Corbin et al., 2001).

Eco-Friendly Synthesis Using Urea as Organo-Catalyst

A novel, eco-friendly synthesis approach using urea as an organo-catalyst facilitates the creation of diverse, functionalized pyrans and heterocyclic scaffolds. This method offers an environmentally benign alternative for synthesizing pharmaceutically relevant compounds (Brahmachari & Banerjee, 2014).

Urea-Fluoride Interaction and Proton Transfer

Research on 1,3-bis(4-nitrophenyl)urea interactions with various oxoanions, including fluoride, has revealed insights into the nature of urea-fluoride interactions. This study provides a deeper understanding of hydrogen bonding and proton transfer mechanisms (Boiocchi et al., 2004).

Self-Healing Elastomers Based on Urea Derivatives

Aromatic disulfide metathesis, facilitated by bis(4-aminophenyl) disulfide, has been utilized to design self-healing poly(urea–urethane) elastomers. These materials demonstrate quantitative healing efficiency at room temperature, highlighting applications in materials science (Rekondo et al., 2014).

Urease-Like Catalytic Activities of Dinuclear Nickel Complexes

Dinuclear nickel complexes have been synthesized to mimic the catalytic properties of urease, an enzyme that efficiently catalyzes the hydrolysis of urea. This research contributes to the understanding of enzyme mimics and their applications in catalysis and organic synthesis (Kundu et al., 2021).

properties

IUPAC Name

1-amino-3-(2-aminoethyl)urea;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N4O.2ClH/c4-1-2-6-3(8)7-5;;/h1-2,4-5H2,(H2,6,7,8);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPFSIGQEDRREW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)NN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H12Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-(2-aminoethyl)urea dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

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